N,N-Dibenzylacetamide

Heterocyclic synthesis Hydrogenolysis Chemoselectivity

N,N-Dibenzylacetamide (CAS 10479-30-8) is a tertiary acetamide bearing two benzyl substituents on the amide nitrogen. It is formally identified as Acetamide, N,N-bis(phenylmethyl)- with molecular formula C₁₆H₁₇NO and a molecular weight of 239.32 g·mol⁻¹.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 10479-30-8
Cat. No. B082985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzylacetamide
CAS10479-30-8
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3
InChIKeyJJGMIJNIKHHXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzylacetamide (CAS 10479-30-8): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Status


N,N-Dibenzylacetamide (CAS 10479-30-8) is a tertiary acetamide bearing two benzyl substituents on the amide nitrogen. It is formally identified as Acetamide, N,N-bis(phenylmethyl)- with molecular formula C₁₆H₁₇NO and a molecular weight of 239.32 g·mol⁻¹ . Predicted physicochemical properties include a boiling point of 404.0 ± 34.0 °C at 760 mmHg, a density of 1.1 ± 0.1 g·cm⁻³, a logP of 2.76, and a water solubility of approximately 85 mg·L⁻¹ at 25 °C . The compound is listed on the U.S. EPA TSCA Inventory and is classified as a pharmaceutical impurity and drug intermediate . It is available as an analytical reference standard from multiple suppliers, typically at ≥95% purity, and is recommended for storage at −20 °C under desiccated conditions .

Why N,N-Dibenzylacetamide Cannot Be Replaced by Generic Tertiary Amides or Mono-Benzyl Analogs in Critical Applications


The scientific and industrial value of N,N-dibenzylacetamide derives from specific structural features—namely the presence of two benzyl N-substituents—that confer reactivity, selectivity, and chromatographic behaviour distinct from close analogs such as N-benzylacetamide, N,N-diethylacetamide, or dibenzylamine. In synthetic chemistry, the dibenzyl substitution pattern dictates chemoselectivity under hydrogenolysis conditions, leading to different reaction products compared to the mono-benzyl congener . In extraction chemistry, the N,N-dibenzylamide moiety yields measurably different metal-ion affinity relative to N,N-diethylamide derivatives . In pharmaceutical impurity profiling, its unique chromatographic retention and mass spectrometric signature are essential for unambiguous identification and quantification, and substitution with a structurally related but distinct compound would invalidate the analytical method .

Quantitative Differentiation Evidence for N,N-Dibenzylacetamide Relative to Comparators


Hydrogenolysis Chemoselectivity: N,N-Dibenzylacetamide versus N-Benzylacetamide in Imidazopyridine Synthesis

In the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides, the outcome of hydrogenolysis is dictated by the degree of N-benzyl substitution. N-Benzylacetamide (mono-benzyl) yields a 5-N-substituted derivative, whereas N,N-dibenzylacetamide (di-benzyl) leads exclusively to the 5,7-diamino compound . This demonstrates a binary chemoselectivity switch: mono-benzyl → 5-substituted product; di-benzyl → 5,7-diamino product. The structural basis is the resistance of the second benzyl group to hydrogenolysis under the same conditions, enabling retention of the 7-amino functionality.

Heterocyclic synthesis Hydrogenolysis Chemoselectivity Adenosine receptor agonists

Enzyme Inhibition Profile: Multi-Target PDE Selectivity for N,N-Dibenzylacetamide as an Analytical Reference Tool

N,N-Dibenzylacetamide exhibits measurable but weak inhibitory activity against several human phosphodiesterase isoforms, with IC₅₀ values in the low micromolar range . Specifically, it inhibits PDE4A with an IC₅₀ of 7.83 × 10³ nM (7.83 μM), PDE3B with an IC₅₀ of 4.11 × 10³ nM (4.11 μM), and PDE4B with an IC₅₀ > 1.0 × 10⁴ nM (>10 μM) . It also shows inhibition of dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM) and HDAC6 (IC₅₀ = 5.40 × 10³ nM) . While not potent enough for therapeutic candidacy, this reproducible multi-target profile establishes N,N-dibenzylacetamide as a well-characterized negative control or system-suitability reference for PDE and HDAC biochemical screening campaigns.

Phosphodiesterase inhibition Drug impurity profiling Biochemical assay reference PDE4A

Metal-Ion Extraction Selectivity: N,N-Dibenzylamide vs. N,N-Diethylamide Calix[4]arene Derivatives

A p-tert-octylcalix[4]arene functionalized with N,N-dibenzylacetoamide groups was directly compared with its N,N-diethylacetoamide analog for the solvent extraction of precious metals from nitric acid media . The extraction properties of the two derivatives exhibited a measurable difference, with the dibenzylamide derivative showing distinct extraction behaviour for divalent palladium as determined by slope analysis . The diethylamide derivative extracted silver and palladium with different pH and concentration dependencies, confirming that the N-alkyl substitution pattern on the amide moiety directly modulates metal-ion affinity . Stripping behaviour of metal-loaded extractants also differed between the two derivatives when tested with various stripping solutions .

Solvent extraction Precious metal recovery Calixarene chemistry Palladium separation

Chromatographic Purity Assessment: Validated Reverse-Phase HPLC Method for N,N-Dibenzylacetamide in Impurity Profiling

A reverse-phase HPLC method has been validated for the separation and analysis of N,N-dibenzylacetamide (as Acetamide, N,N-bis(phenylmethyl)-) using a Newcrom R1 mixed-mode column . The mobile phase employs acetonitrile–water with phosphoric acid, and the method is compatible with mass spectrometry when phosphoric acid is substituted with formic acid . Smaller 3 μm particle columns are available for fast UPLC applications, and the method is scalable for preparative impurity isolation and suitable for pharmacokinetic studies . This provides a documented, vendor-supported chromatographic protocol specific to N,N-dibenzylacetamide, in contrast to generic tertiary amide HPLC methods that may not resolve this compound from co-eluting impurities.

Pharmaceutical impurity analysis HPLC method development Pharmacokinetics Quality control

Procurement-Anchored Application Scenarios for N,N-Dibenzylacetamide: Where Structural Specificity Justifies Selection


Synthesis of 5,7-Diaminoimidazo[4,5-b]pyridine Riboside Isosteres (Selective Adenosine A2 Receptor Agonist Precursors)

Medicinal chemistry teams synthesizing 2-aminoadenosine isosteres require N,N-dibenzylacetamide as the exclusive N,N-disubstituted acetamide reagent to access the 5,7-diaminoimidazo[4,5-b]pyridine core . The di-benzyl substitution pattern is essential: N-benzylacetamide (mono-benzyl) yields only the 5-N-substituted derivative under identical hydrogenolysis conditions. Procurement of N,N-dibenzylacetamide with verified identity and purity (≥95%) ensures reproducible access to this specific heterocyclic scaffold. No alternative tertiary amide can replace this reagent without altering the target compound.

Pharmaceutical Impurity Reference Standard for ANDA Sameness Evaluation and Batch Release Testing

In generic drug development, N,N-dibenzylacetamide is identified as a pharmaceutical impurity requiring controlled quantification in API batches . Its unique chromatographic retention on validated HPLC methods (e.g., Newcrom R1 column) and its distinct mass spectrum make it an essential reference standard for impurity profiling . Substituting with dibenzylamine or N-benzylacetamide would yield different retention times and MS signals, invalidating the analytical method. Procurement of a characterized, high-purity lot with a certificate of analysis is mandatory for ANDA regulatory submissions requiring impurity identification and quantification.

Calixarene-Based Extractant Development for Precious Metal Recovery: N,N-Dibenzylacetoamide as a Tunable Metal-Binding Motif

Researchers designing calix[4]arene-based extractants for palladium and silver recovery can select the N,N-dibenzylacetoamide motif to achieve metal-ion selectivity distinct from the N,N-diethylacetoamide motif . The dibenzylamide derivative exhibits measurably different extraction behaviour, as demonstrated in nitric acid media with slope-analysis confirmation . This structural variation enables tuning of extraction efficiency without altering the calixarene platform, providing a rational basis for selecting N,N-dibenzylacetamide-derived building blocks over diethylamide alternatives in extractant synthesis programs.

Biochemical Assay System-Suitability Reference: PDE and HDAC Screening Panel Negative Control

High-throughput screening laboratories running PDE or HDAC biochemical panels can use N,N-dibenzylacetamide as a well-characterized weak-inhibitor reference compound . Its reproducible IC₅₀ values across PDE4A (7.83 μM), PDE3B (4.11 μM), and HDAC6 (5.40 μM) provide consistent negative-control or system-suitability benchmarks . This application is distinct from typical DMSO-only negative controls because the compound exhibits measurable, concentration-dependent inhibition that can verify assay sensitivity without saturating the signal window. Procurement of a dedicated analytical-grade lot ensures lot-to-lot consistency for longitudinal screening campaigns.

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